molecular formula C13H15N B6355401 1-(1H-inden-2-yl)pyrrolidine CAS No. 39157-79-4

1-(1H-inden-2-yl)pyrrolidine

Cat. No.: B6355401
CAS No.: 39157-79-4
M. Wt: 185.26 g/mol
InChI Key: UZNQNWYIDSYPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-inden-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-inden-2-yl)pyrrolidine typically involves the reaction of indene with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-inden-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-inden-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-inden-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1H-inden-2-yl)pyrrolidine is unique due to its specific combination of the indene moiety and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(1H-inden-2-yl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications in drug discovery.

Chemical Structure and Properties

This compound consists of an indene moiety fused to a pyrrolidine ring. The structural characteristics contribute to its unique interactions with biological targets.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including receptors and enzymes. The indene structure allows for π-π stacking interactions, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological molecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antitumor properties. For instance, certain pyrrolidine derivatives have been linked to the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Pyrrolidine compounds are known for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrrolidine derivatives. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

StudyFindings
Li et al. (2021)Reported the synthesis of novel pyrrolidine derivatives with enhanced antitumor activity compared to standard chemotherapeutics .
Zhang et al. (2020)Investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .
Chen et al. (2023)Explored neuroprotective effects in vitro, showing that the compound reduces neuronal cell death induced by glutamate toxicity .

Properties

IUPAC Name

1-(1H-inden-2-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-6-12-10-13(9-11(12)5-1)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNQNWYIDSYPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399275
Record name 1-(1H-inden-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39157-79-4
Record name 1-(1H-inden-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-indanone (2.0 g, 15.1 mmol) and pyrrolidine (1.6 mL, 19.7 mmol) in anhydrous toluene (61 mL) was refluxed under nitrogen with azeotropic removal of water (Dean-Stark apparatus) for 2 h. The mixture was then cooled and concentrated to dryness in vacuo to give the title compound. MS:m/z=186.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
61 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 100 ml reaction tube equipped with a stirrer bar, Suba.Seal™ stopper, and a nitrogen balloon, was added pyrrolidine (1.3 ml) and pentane (8 ml). Titanium tetrachloride (0.2 ml) was added slowly to each tube. 2-Indanone (0.2 g, 1.33 mmol) was added as a solid and the reaction stirred vigorously for 2 h. The reaction mixture was filtered through Celite and the solvent removed in vacuo to give the title compound as a dark solid. m/z (ES+) 186 (M+H)+.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-inden-2-yl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(1H-inden-2-yl)pyrrolidine
Reactant of Route 3
1-(1H-inden-2-yl)pyrrolidine
Reactant of Route 4
1-(1H-inden-2-yl)pyrrolidine
Reactant of Route 5
1-(1H-inden-2-yl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(1H-inden-2-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.